molecular formula C11H13FO2S2 B14774219 2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane

2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane

Katalognummer: B14774219
Molekulargewicht: 260.4 g/mol
InChI-Schlüssel: GTYWOTZXADEYRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane is an organic compound characterized by the presence of a fluorine atom and two methylthio groups attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane typically involves the reaction of 3-fluoro-2,4-bis(methylthio)phenol with an appropriate dioxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The fluorine atom and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluorine atom and methylthio groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Fluoro-2,4-bis(methylthio)phenol
  • 3-Fluoro-2,4-bis(methylthio)phenyl)methanol

Uniqueness

2-(3-Fluoro-2,4-bis(methylthio)phenyl)-1,3-dioxolane is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical and physical properties compared to its analogs

Eigenschaften

Molekularformel

C11H13FO2S2

Molekulargewicht

260.4 g/mol

IUPAC-Name

2-[3-fluoro-2,4-bis(methylsulfanyl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C11H13FO2S2/c1-15-8-4-3-7(10(16-2)9(8)12)11-13-5-6-14-11/h3-4,11H,5-6H2,1-2H3

InChI-Schlüssel

GTYWOTZXADEYRU-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C(=C(C=C1)C2OCCO2)SC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.